molecular formula C17H22N4O3 B2789832 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one CAS No. 2097908-70-6

1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one

Cat. No.: B2789832
CAS No.: 2097908-70-6
M. Wt: 330.388
InChI Key: WBJNEHYKWCGTNC-UHFFFAOYSA-N
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Description

1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one is an intriguing compound owing to its multifaceted structure that marries several functional groups into a single entity. This synthetic organic molecule features an aromatic phenoxy group, a triazole ring, and a pyrrolidine ring, with a methoxymethyl moiety adding to its complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one typically involves a multi-step process:

  • Formation of the Triazole Ring: : The triazole ring is usually synthesized via a Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," using an alkyne and an azide under copper(I) catalysis.

  • Pyrrolidine Synthesis: : The pyrrolidine ring can be constructed using a reductive amination approach where an aldehyde reacts with an amine, followed by cyclization.

  • Combining Functional Groups: : The key step involves connecting the phenoxypropanone moiety to the triazole-pyrrolidine framework via nucleophilic substitution or carbonyl chemistry, under carefully controlled conditions to maintain the integrity of functional groups.

Industrial Production Methods

Scaling up the production of this compound in an industrial setting might involve:

  • Batch Processes: : Employing batch reactors to precisely control reaction conditions for each step of the synthesis.

  • Continuous Flow Chemistry: : For more efficient production, continuous flow techniques might be utilized, providing consistent reaction environments and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one is susceptible to various chemical reactions:

  • Oxidation: : The compound can undergo oxidation, particularly at the methoxymethyl or phenoxy groups.

  • Reduction: : Reduction reactions can target the carbonyl group present in the phenoxypropanone moiety.

  • Substitution: : The triazole and pyrrolidine rings make the compound amenable to substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidizing Agents: : Use of reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) for oxidation reactions.

  • Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction processes.

  • Substitution Reagents: : Nucleophiles like amines or thiols under basic conditions for substitution reactions.

Major Products Formed

  • Oxidation: : Possible formation of hydroxylated derivatives or aldehyde/ketone analogs.

  • Reduction: : Alcohol derivatives from the reduction of carbonyl groups.

  • Substitution: : Variously substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one finds applications across multiple scientific domains:

  • Chemistry: : Used as a building block in complex organic synthesis and in the study of reaction mechanisms.

  • Biology: : Investigated for its potential biological activity, possibly as an enzyme inhibitor or receptor modulator.

  • Medicine: : May serve as a lead compound in drug discovery programs targeting specific disease pathways.

  • Industry: : Utilized in the development of specialized polymers or materials with unique properties.

Mechanism of Action

The mechanism by which 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one exerts its effects involves:

  • Molecular Targets: : Potentially interacts with enzymes or receptors, modulating their activity.

  • Pathways Involved: : Could influence cellular pathways such as signal transduction or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[4-(methyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one

  • 1-{3-[4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one

  • 1-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one

Highlighting Uniqueness

What sets 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one apart is its unique combination of functional groups that allows for a diverse range of chemical reactions and biological interactions, making it a valuable scaffold in both synthetic chemistry and drug discovery.

Properties

IUPAC Name

1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-13(24-16-6-4-3-5-7-16)17(22)20-9-8-15(11-20)21-10-14(12-23-2)18-19-21/h3-7,10,13,15H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJNEHYKWCGTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N2C=C(N=N2)COC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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